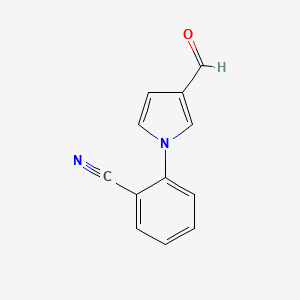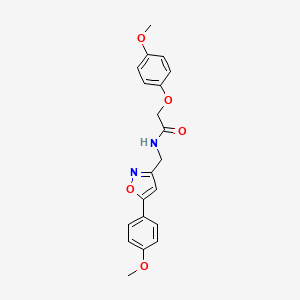
2-(4-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1. Herbicide Metabolism and Carcinogenicity
Acetochlor, alachlor, butachlor, and metolachlor are chloroacetamide herbicides metabolized in liver microsomes, with implications for carcinogenicity. These compounds, including 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), play a role in the pathway leading to DNA-reactive dialkylbenzoquinone imine, a potential carcinogen. This study highlights the metabolic pathways of these herbicides and their intermediates in human and rat liver microsomes, which could inform further research into the safety and environmental impact of such compounds (Coleman et al., 2000).
2. Hypoglycemic Activity
A study on novel 2-(4-((2, 4- dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N- substituted acetamide derivatives demonstrated significant hypoglycemic activity in an animal model. This research suggests potential therapeutic applications in the treatment of diabetes (Nikaljea et al., 2012).
3. Polymer Derivatives for Pharmacological Use
The synthesis of polymeric derivatives of 4-methoxyphenylacetic acid, including N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide, shows potential for creating macromolecules with pharmacological applications. These derivatives could be used for developing new drug delivery systems or novel therapeutic compounds (Román & Gallardo, 1992).
4. Chemotherapeutic Agent Development
Research into new hydrazide and oxadiazole derivatives using 3-methoxyphenol as a starting substance has led to compounds with promising cytotoxic and antimicrobial activities, suggesting applications in cancer chemotherapy and antimicrobial therapies (Kaya et al., 2017).
5. Fatty Acid Synthesis Inhibition in Algae
Chloroacetamides like alachlor and metazachlor inhibit fatty acid synthesis in the green alga Scenedesmus Acutus, indicating a potential application in controlling algal growth, which could be relevant for environmental management and agriculture (Weisshaar & Böger, 1989).
6. VEGF-A Inhibition for Cancer Treatment
Benzophenone-thiazole derivatives show potential as VEGF-A inhibitors, suggesting applications in cancer therapy due to their antiproliferative effects on cancer cells (Prashanth et al., 2014).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-16-5-3-14(4-6-16)19-11-15(22-27-19)12-21-20(23)13-26-18-9-7-17(25-2)8-10-18/h3-11H,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWDWCNPATVWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)
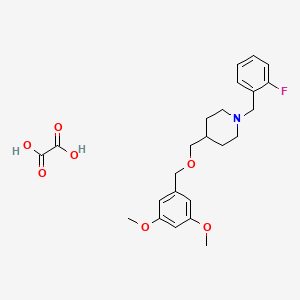
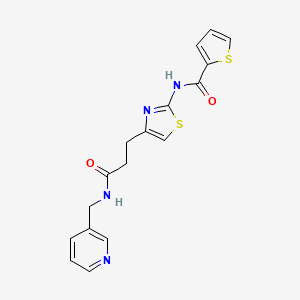
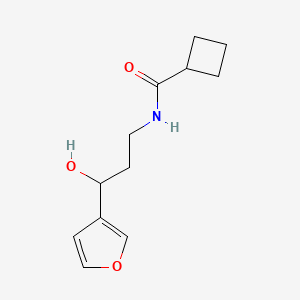
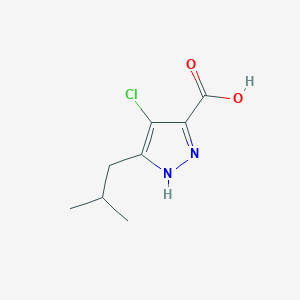
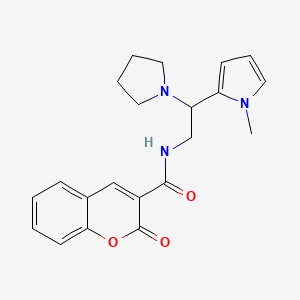
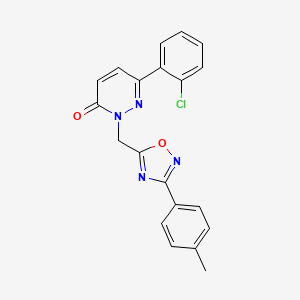
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)
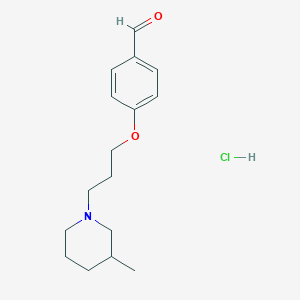
![2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2733966.png)
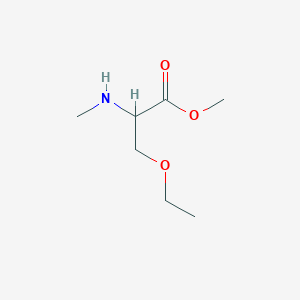
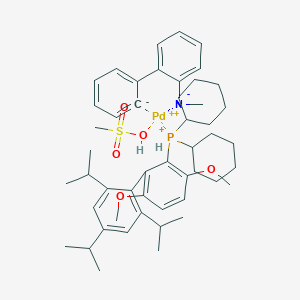
![2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2733969.png)
